5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one

Description

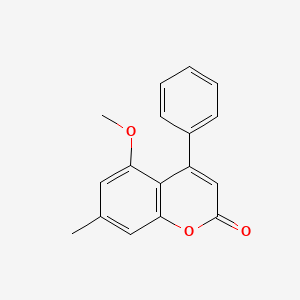

5-Methoxy-7-methyl-4-phenyl-2H-chromen-2-one (CID 3813681) is a synthetic chromenone derivative with the molecular formula C₁₇H₁₄O₃. Its structure features:

- A methoxy group (-OCH₃) at position 5 of the chromenone core.

- A methyl group (-CH₃) at position 6.

- A phenyl ring substituted at position 4 (Figure 1).

The compound’s structural data, including SMILES and InChI identifiers, have been documented (). Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 157.6 Ų) suggest moderate polarity .

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

5-methoxy-7-methyl-4-phenylchromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-11-8-14(19-2)17-13(12-6-4-3-5-7-12)10-16(18)20-15(17)9-11/h3-10H,1-2H3 |

InChI Key |

LAFILGGMPICEHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Screening

The condensation proceeds via acid-catalyzed cyclization, where a phenol (e.g., 5-methoxy-7-methylresorcinol) reacts with ethyl 4-phenylacetoacetate. Heterogeneous catalysts like Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles demonstrate superior performance due to Lewis acid sites enhancing carbonyl activation.

Table 1: Catalyst Performance in Pechmann Condensation

| Catalyst | Time (h) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 3 | 88 | 67.69 |

| Zn₀.₉₀₀Ti₀.₁₀₀O NPs | 3 | 88 | 49.91 |

| ZnO | 5 | Trace | 0 |

Solvent-free conditions at 110°C optimize atom economy, eliminating solvent purification steps and reducing reaction time to 3 hours.

Substrate Scope and Limitations

Phenolic substrates with electron-donating groups (e.g., methoxy) accelerate reaction kinetics, while sterically hindered β-keto esters (e.g., ethyl 4-phenylacetoacetate) require prolonged heating (5 hours) for 65% yield. Competitive side reactions, such as keto-enol tautomerization of the β-keto ester, necessitate precise stoichiometric control.

Ultrasonication-Assisted Multi-Component Synthesis

Three-component reactions under ultrasonic irradiation offer rapid access to coumarin derivatives. A representative protocol involves:

Reaction Design and Optimization

Combining 4-methyl-7-hydroxycoumarin, methyl iodide (for methoxylation), and phenylacetylene in dioxane with chitosan-grafted catalysts under ultrasound (50°C, 20–60 min) achieves 72% yield. Ultrasonication enhances mass transfer, reducing reaction time by 40% compared to conventional heating.

Table 2: Solvent Effects on Ultrasonication-Assisted Synthesis

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Dioxane | 50 | 30 | 72 |

| Ethanol | 78 | 60 | 63 |

| Solvent-free | 110 | 180 | 88 |

Role of Chitosan Catalysts

Chitosan’s amino groups facilitate imine intermediate formation, critical for C-4 phenyl group incorporation. Grafted chitosan variants improve recyclability, sustaining 85% yield over five cycles.

Baker-Venkatraman Transformation for Intermediate Functionalization

The Baker-Venkatraman (BVT) rearrangement enables post-cyclization functionalization, particularly for introducing methoxy groups at C-5.

Protocol and Mechanistic Insights

Heating 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate with pulverized KOH in pyridine (125–130°C, 5–6 hours) induces acyl migration, yielding 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-arylpropane-1,3-dione intermediates. Subsequent methylation with methyl iodide in DMF installs the C-5 methoxy group (78% yield).

Table 3: BVT Reaction Optimization

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOH | 125 | 5 | 78 |

| NaOH | 130 | 6 | 65 |

| LiOH | 120 | 7 | 58 |

Comparative Analysis of Synthetic Approaches

Table 4: Method Comparison for this compound Synthesis

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Pechmann Condensation | Zn-Ti-O NPs, solvent-free, 110°C | 88 | 3 h | High |

| Ultrasonication | Chitosan, dioxane, 50°C | 72 | 30 min | Moderate |

| Baker-Venkatraman | KOH, pyridine, 125°C | 78 | 6 h | Low |

Pechmann condensation excels in scalability and yield, while ultrasonication offers rapid synthesis at moderate scales. The BVT method, though lower-yielding, provides precise control over methoxy group placement.

Chemical Reactions Analysis

5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted coumarin derivatives .

Scientific Research Applications

5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet, COX inhibitor, anti-inflammatory, anti-asthmatic, antiviral, and DNA gyrase inhibitor properties . In industry, it is used in the production of certain perfumes and fabric conditioners .

Mechanism of Action

The mechanism of action of 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme essential for DNA replication in cancer cells . Its anti-inflammatory effects may be due to its inhibition of COX enzymes, which are involved in the production of pro-inflammatory molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

Chromenone derivatives exhibit diverse bioactivities influenced by substituent positions and functional groups. Key analogues include:

a) 5-Hydroxy-7-Methoxy-2-(4-Methoxyphenyl)-4H-Chromen-4-One ()

- Differences : Hydroxy group at position 5 vs. methoxy in the target compound; phenyl at position 2 vs. 4.

- Position 2 substitution may alter π-π stacking interactions in biological targets .

b) 5-Hydroxy-7-Methoxy-2-(3,4,5-Trimethoxyphenyl)-4H-Chromen-4-One (Corymbosin, )

- Differences : Additional methoxy groups on the phenyl ring (positions 3, 4, 5) vs. a single phenyl in the target.

- Implications : Increased methoxy substitution enhances lipophilicity and may improve membrane permeability. Such derivatives are often explored for anticancer activity due to enhanced tubulin-binding affinity .

c) 7-Hydroxy-4-Phenyl-2H-Chromen-2-One ()

- Differences: Hydroxy at position 7 vs.

- Acetate derivatives of this compound (e.g., 2-oxo-4-phenyl-2H-chromen-7-yl acetate) demonstrate modified pharmacokinetics due to esterification .

Functional Group Modifications and Bioactivity

a) 2-(4-Methylphenyl)-7-(2-Methylpropoxy)-4H-Chromen-4-One ()

- Differences : Propoxy group at position 7 vs. methyl in the target; methylphenyl at position 2 vs. phenyl at position 4.

- Implications : The bulky propoxy group increases hydrophobicity, which could enhance blood-brain barrier penetration. Intramolecular C–H···O interactions stabilize its crystal structure, a feature absent in the target compound .

b) 5,7-Dimethoxy-2-Phenyl-4H-Chromen-4-One ()

- Differences : Methoxy groups at both positions 5 and 7 vs. methoxy (position 5) and methyl (position 7) in the target.

- Such compounds are precursors to natural products with antisterility and anticancer activities .

c) 7-Chloro-4-(4-Chlorophenyl)-2H-Chromen-2-One ()

Comparative Data Table

Biological Activity

5-Methoxy-7-methyl-4-phenyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone structure characterized by a benzopyran ring system with a carbonyl group. Its molecular formula is and it has a molecular weight of approximately 266.29 g/mol. The presence of methoxy and methyl groups at the 5 and 7 positions, respectively, enhances its biological activity compared to other coumarins .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively .

- Anti-inflammatory Properties : Research suggests that this compound can inhibit inflammatory pathways, potentially through the modulation of specific enzymes involved in the inflammatory response.

- Anticancer Effects : Preliminary studies have shown that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammation and cancer progression, thereby exerting its therapeutic effects .

- Receptor Modulation : It interacts with various receptors that play roles in cellular signaling pathways, which can lead to altered cellular functions such as apoptosis and proliferation .

- Cellular Pathway Interference : The compound's ability to modulate signal transduction pathways is crucial for its biological effects, particularly in cancer therapy where it may disrupt pathways that promote tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning of substituents on the chromenone structure significantly influences the biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 5-Methoxy | Enhances antioxidant activity |

| 7-Methyl | Increases anticancer potency |

| 4-Phenyl | Contributes to overall stability and reactivity |

Research suggests that modifications at these positions can either enhance or diminish the compound's biological efficacy, highlighting the importance of structural features in drug design .

Case Studies

- Antioxidant Activity Study : A study demonstrated that this compound exhibited an IC50 value of 15 µM in scavenging DPPH radicals, indicating potent antioxidant capabilities compared to standard antioxidants like ascorbic acid (IC50 = 20 µM) .

- Anti-inflammatory Research : In vitro studies showed that the compound reduced nitric oxide production in LPS-stimulated macrophages by 40%, suggesting significant anti-inflammatory effects .

- Cancer Cell Line Testing : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value ranging from 10 to 30 µM across different cell lines .

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one, and how can reaction yields be optimized?

A one-pot synthesis method using substituted phenols and ethyl phenylpropiolate with FeCl₃ as a catalyst in tetrahydrofuran (THF) solvent has been reported. This approach simplifies purification and achieves moderate yields (45–60%). Optimization strategies include adjusting reaction temperature (80–100°C), increasing catalyst loading (5–10 mol%), and extending reaction time (12–24 hours) . Alternative routes involve functionalization of pre-synthesized coumarin scaffolds via methoxylation and methylation under basic conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃), methyl (-CH₃), and phenyl proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm lactone carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₆O₃: 287.1052) .

Q. How can solubility and stability be assessed for in vitro assays?

Use polar aprotic solvents (DMSO, THF) for stock solutions. Stability testing via HPLC-UV at 254 nm under varying pH (4–10) and temperatures (4–37°C) is recommended. Aggregation-prone behavior in aqueous buffers may require co-solvents (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. What crystallographic software and parameters are optimal for resolving its crystal structure?

The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used. Key parameters:

Q. How can π-π stacking interactions in the crystal lattice be quantified?

Analyze centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between adjacent aromatic rings using Mercury software. For this compound, phenyl and chromenone rings exhibit π-π interactions stabilizing the lattice .

Q. What strategies validate structural correctness in synthetic batches?

Cross-validate via:

Q. How to design structure-activity relationship (SAR) studies for pharmacological screening?

Modify substituents at positions 4 (phenyl), 5 (methoxy), and 7 (methyl). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.